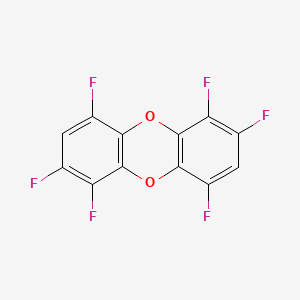

1,2,4,6,7,9-hexafluorodibenzo-p-dioxin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H2F6O2 |

|---|---|

Molecular Weight |

292.13 g/mol |

IUPAC Name |

1,2,4,6,7,9-hexafluorodibenzo-p-dioxin |

InChI |

InChI=1S/C12H2F6O2/c13-3-1-5(15)9-11(7(3)17)20-10-6(16)2-4(14)8(18)12(10)19-9/h1-2H |

InChI Key |

FOADTOVERZWUIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C2=C(C(=C1F)F)OC3=C(O2)C(=C(C=C3F)F)F)F |

Origin of Product |

United States |

Overview of 1,2,4,6,7,9 Hexafluorodibenzo P Dioxin Within the Context of Halogenated Dibenzo P Dioxins

Significance of Polyfluorinated Dibenzo-p-dioxins in Environmental Chemistry

The significance of PFDDs in environmental chemistry stems from their structural similarity to the well-documented toxic profiles of other halogenated dioxins. nih.gov Like their chlorinated and brominated relatives, PFDDs are hydrophobic and lipophilic, suggesting a potential for bioaccumulation in fatty tissues of organisms and biomagnification through the food chain. wikipedia.org

The primary sources of PFDDs are not well-characterized but are presumed to be byproducts of industrial processes involving fluorine chemistry, such as the manufacturing of certain agrochemicals, pharmaceuticals, and polymers. High-temperature processes, including waste incineration, where fluorinated materials may be present, could also contribute to their formation. nih.gov However, dedicated studies on the specific formation pathways and environmental levels of PFDDs are limited.

The environmental fate and transport of PFDDs are also areas requiring more in-depth investigation. It is hypothesized that, similar to other persistent organic pollutants, PFDDs can undergo long-range atmospheric transport, leading to their distribution in regions far from their original sources. mdpi.com Their persistence in soil and sediment is another key concern, as this can lead to long-term environmental contamination.

Below is a comparative table of general properties for different classes of halogenated dibenzo-p-dioxins, highlighting the data gaps for PFDDs.

| Property | Polychlorinated Dibenzo-p-dioxins (PCDDs) | Polybrominated Dibenzo-p-dioxins (PBDDs) | Polyfluorinated Dibenzo-p-dioxins (PFDDs) |

| Primary Halogen | Chlorine | Bromine | Fluorine |

| Number of Congeners | 75 | 75 | 75 |

| Environmental Persistence | High | High | Presumed to be high |

| Bioaccumulation Potential | High | High | Presumed to be high |

| Primary Sources | Industrial byproducts, combustion | Byproducts of brominated flame retardants, combustion | Presumed byproducts of fluorine industries, combustion |

| Toxicity Profile | Well-characterized for many congeners | Less characterized than PCDDs | Largely uncharacterized |

Research Imperatives for 1,2,4,6,7,9-Hexafluorodibenzo-p-dioxin

The lack of specific data for this compound underscores a significant research gap within the broader study of halogenated environmental contaminants. The following research imperatives are crucial for a comprehensive understanding of this compound and other PFDDs:

Congener-Specific Synthesis and Characterization: The development of analytical standards for this compound and other PFDD congeners is a fundamental prerequisite for any environmental or toxicological research. manchester.ac.uk This includes the elucidation of its physicochemical properties such as water solubility, vapor pressure, and octanol-water partition coefficient.

Investigation of Formation and Release: Detailed studies are needed to identify and quantify the sources and formation mechanisms of PFDDs. This research should focus on industrial processes involving fluorinated compounds and high-temperature events to understand their environmental release. researchgate.net

Environmental Occurrence and Fate: There is a critical need for monitoring studies to determine the presence and concentration of this compound and other PFDDs in various environmental matrices, including air, water, soil, sediment, and biota. researchgate.netnih.gov Understanding their transport, degradation, and bioaccumulation pathways is essential for assessing their environmental impact.

Toxicological Assessment: The toxicological profile of this compound remains unknown. In vitro and in vivo studies are necessary to evaluate its potential to elicit dioxin-like toxicity, which is typically mediated through the aryl hydrocarbon (Ah) receptor. wikipedia.org

The table below outlines key research areas and the current knowledge status for this compound.

| Research Area | Current Status for this compound |

| Chemical Synthesis | Not documented in publicly available literature |

| Physicochemical Properties | Not determined |

| Analytical Methods | No specific methods published |

| Environmental Levels | Not reported |

| Formation Pathways | Not studied |

| Toxicological Data | Not available |

Synthetic Methodologies and Structural Elucidation of 1,2,4,6,7,9 Hexafluorodibenzo P Dioxin

Laboratory Synthesis of 1,2,4,6,7,9-Hexafluorodibenzo-p-dioxin

The creation of this compound in a laboratory setting involves specific precursors and controlled reaction conditions to achieve the desired molecular structure.

Precursor Selection and Reaction Conditions

The synthesis of polyfluorinated dibenzo-p-dioxins (PFDDs) often involves the use of fluorinated phenols as precursors. A common method for the synthesis of certain polychlorinated dibenzo-p-dioxins involves the self-condensation of polychlorophenols, and analogous reactions can be inferred for their fluorinated counterparts. For instance, the synthesis of 2,3,5,6-tetrafluorophenol, a potential precursor, is a known process in chemical synthesis. google.com

While direct synthesis of this compound from 2,3,4,6-tetrafluorophenol (B3054528) in the presence of sodium-t-butylate is not explicitly detailed in the provided search results, the general principles of dioxin formation suggest that such a reaction could proceed via a nucleophilic aromatic substitution pathway. Sodium-t-butylate would act as a base to deprotonate the phenol (B47542), forming a more reactive phenoxide ion. This phenoxide could then react with another molecule of the fluorinated phenol or a related intermediate.

Detailed Synthetic Pathways and Reaction Mechanisms

A primary method for synthesizing a wide range of PFDDs is through the pyrolysis of fluorophenols and fluorobenzenes. nih.gov This high-temperature process can lead to the formation of various congeners, including hexafluorinated isomers. The specific substitution pattern of the resulting dioxin is dependent on the structure of the starting materials and the reaction conditions.

The mechanism of dioxin formation from precursor phenols generally involves the condensation of two phenoxy radicals or a phenoxy radical with a neutral phenol molecule. In the context of 2,3,4,6-tetrafluorophenol, the reaction could proceed as follows:

Deprotonation: The phenol is deprotonated by a base like sodium-t-butylate to form the corresponding phenoxide.

Radical Formation: Oxidation of the phenoxide or phenol can generate a phenoxy radical.

Coupling: Two phenoxy radicals can couple, or a phenoxy radical can attack a neutral phenol molecule.

Ring Closure and Elimination: Subsequent intramolecular ring closure and elimination of fluoride (B91410) ions would lead to the formation of the dibenzo-p-dioxin (B167043) skeleton. The specific regiochemistry of the fluorine atoms on the final product would be determined by the substitution pattern of the initial phenol and the relative stability of the reaction intermediates.

Advanced Spectroscopic Characterization

To confirm the structure and identity of synthesized this compound, a suite of advanced spectroscopic techniques is employed.

X-ray Crystallography for Planar Molecular Geometry and Interatomic Distances

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule. For dibenzo-p-dioxins, this method can confirm the planar or near-planar geometry of the tricyclic system. It also provides accurate measurements of bond lengths and angles. While specific crystallographic data for this compound was not found, typical bond distances for related chlorinated compounds can provide an estimation.

| Bond Type | Typical Bond Distance (Å) |

| C-C (aromatic) | 1.39 |

| C-O (ether) | 1.37 |

| C-Cl | 1.71 |

It is expected that the C-F bond distances in this compound would be shorter than C-Cl bonds due to the smaller atomic radius and higher electronegativity of fluorine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the connectivity of atoms within a molecule.

¹H-NMR: For this compound, the ¹H-NMR spectrum would be expected to show signals corresponding to the two hydrogen atoms on the aromatic rings. The chemical shifts and coupling patterns of these signals would be influenced by the adjacent fluorine atoms.

¹⁹F-NMR: This technique is particularly informative for fluorinated compounds. The ¹⁹F-NMR spectrum would display distinct signals for each chemically non-equivalent fluorine atom. The chemical shifts and coupling constants (J-couplings) between different fluorine atoms and between fluorine and hydrogen atoms would provide definitive evidence for the 1,2,4,6,7,9-substitution pattern. For instance, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) has been characterized by ¹H-, ¹³C-, and ¹⁹F-NMR spectroscopy. nih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₁₂H₂F₆O₂), the high-resolution mass spectrum would show a molecular ion peak corresponding to its precise monoisotopic mass.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. The cleavage of the molecule under electron ionization can reveal characteristic fragment ions, which helps to confirm the identity of the compound. Gas chromatography coupled with mass spectrometry (GC/MS) is a standard method for the characterization of individual PFDD congeners. nih.gov

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

The primary regions of interest in the IR spectrum of this compound would include absorptions arising from the aromatic C-H stretching (for the two unsubstituted positions), aromatic C-C stretching within the rings, C-O-C stretching of the ether linkages, and the dominant C-F stretching and bending modes. The substitution pattern of the fluorine atoms significantly influences the exact frequencies and intensities of these vibrations.

Detailed Research Findings

The structural elucidation of halogenated dibenzo-p-dioxins via IR spectroscopy relies on the identification of characteristic absorption bands. The presence of fluorine atoms introduces strong absorptions due to the high electronegativity and mass of fluorine, which leads to significant dipole moment changes during C-F bond vibrations.

The key vibrational modes anticipated for this compound are:

Aromatic C-H Stretching: The two unsubstituted carbon atoms at the 3 and 8 positions will give rise to C-H stretching vibrations. These typically appear in the region of 3100-3000 cm⁻¹. vscht.czorgchemboulder.com

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic rings results in a series of bands, often of variable intensity, in the 1600-1400 cm⁻¹ region. vscht.czorgchemboulder.com The specific substitution pattern influences the appearance of these bands.

Aryl Ether C-O-C Stretching: The dibenzo-p-dioxin structure contains two aryl ether linkages. These are expected to produce strong, characteristic C-O-C asymmetric and symmetric stretching bands. For aryl ethers, a very strong band is typically observed between 1280 and 1220 cm⁻¹, with another strong band between 1050 and 1000 cm⁻¹. s-a-s.orglibretexts.org

C-F Stretching: The carbon-fluorine bonds are expected to produce very strong and intense absorption bands in the fingerprint region of the spectrum, typically between 1400 and 900 cm⁻¹. s-a-s.org The coupling of C-F stretching modes with C-C stretching and other bending vibrations in fluorinated aliphatic compounds can create a complex pattern of strong bands in this region. s-a-s.org

Aromatic C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the C-H bonds are sensitive to the substitution pattern on the aromatic ring and typically appear in the 900-675 cm⁻¹ range. vscht.czorgchemboulder.com

The following interactive data table summarizes the expected characteristic vibrational modes for this compound based on established group frequency correlations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Bond(s) Involved | Notes |

| Aromatic C-H Stretch | 3100-3000 | C-H | Expected for the two unsubstituted positions. |

| Aromatic C=C Stretch | 1600-1400 | C=C | Multiple bands of variable intensity. |

| Aryl Ether C-O-C Asymmetric Stretch | 1280-1220 | C-O-C | Expected to be a very strong band. s-a-s.org |

| C-F Stretch | 1400-900 | C-F | Multiple strong to very strong bands are expected in this region due to the six fluorine substituents. s-a-s.org |

| Aryl Ether C-O-C Symmetric Stretch | 1050-1000 | C-O-C | Expected to be a strong band. s-a-s.org |

| Aromatic C-H Out-of-Plane Bend | 900-675 | C-H | The position is indicative of the substitution pattern. |

Environmental Formation Pathways of Polyfluorinated Dibenzo P Dioxins, Including 1,2,4,6,7,9 Hexafluorodibenzo P Dioxin

Unintentional Generation in Thermal Processes

The unintentional generation of halogenated dibenzo-p-dioxins in thermal processes is a significant environmental concern. These processes, which include waste incineration, metal smelting, and other high-temperature industrial operations, can provide the necessary conditions for the formation of these toxic compounds. The primary mechanisms for the formation of polychlorinated dibenzo-p-dioxins (PCDDs) are precursor-mediated formation and de novo synthesis.

The precursor-mediated pathway involves the chemical transformation of structurally related organic compounds into the dibenzo-p-dioxin (B167043) skeleton. aaqr.org In the context of PCDD formation, these precursors are typically chlorinated aromatic compounds such as chlorophenols and chlorobenzenes. nih.gov These molecules, present in the flue gas of thermal systems, can adsorb onto the surface of fly ash particles.

The surface of fly ash often contains metal catalysts, such as copper and iron oxides, which facilitate the condensation and rearrangement of the adsorbed precursors into PCDD molecules. nih.gov This catalytic process is most efficient within a temperature window of approximately 200°C to 450°C. researchgate.net

Table 1: Key Factors in Precursor-Mediated Formation of PCDDs

| Factor | Description | Role in Formation |

|---|---|---|

| Precursors | Chlorinated aromatic compounds (e.g., chlorophenols, chlorobenzenes) | Provide the basic molecular structure for dioxin formation. nih.gov |

| Fly Ash | Particulate matter carried in flue gas | Provides a surface for precursor adsorption and reaction. |

| Catalysts | Metal oxides (e.g., copper, iron) on fly ash surfaces | Lower the activation energy for the condensation reactions. nih.gov |

| Temperature | Optimal range of 200-450°C | Facilitates the catalytic reactions without destroying the formed dioxin molecules. researchgate.net |

This table outlines the well-understood mechanism for polychlorinated dibenzo-p-dioxins. It is presented here for illustrative purposes, as this pathway has not been demonstrated for polyfluorinated dibenzo-p-dioxins.

De novo synthesis is a formation pathway that does not rely on pre-existing, structurally similar precursors. Instead, dioxins are formed from the basic constituents of carbon, oxygen, hydrogen, and a halogen source. aaqr.org In the context of PCDD formation, this process occurs on the surface of fly ash and involves the oxidation and chlorination of the carbonaceous matrix of the particulate matter itself. aaqr.org

This complex series of reactions is also catalyzed by metals present in the fly ash and occurs within a similar temperature range as the precursor-mediated pathway. researchgate.net The term "de novo" signifies that the dioxin molecule is built "from the new" rather than from the rearrangement of existing aromatic structures.

Table 2: Comparison of Precursor-Mediated and De Novo Synthesis for PCDDs

| Characteristic | Precursor-Mediated Formation | De Novo Synthesis |

|---|---|---|

| Starting Materials | Chlorinated aromatic compounds (e.g., chlorophenols). nih.gov | Particulate carbon, oxygen, chlorine source. aaqr.org |

| Reaction Location | Surface of fly ash particles. | Surface of fly ash particles. |

| Key Process | Condensation and rearrangement of precursor molecules. | Oxidation and chlorination of the carbon matrix. aaqr.org |

| Catalysts | Metal oxides (e.g., copper, iron). nih.gov | Metal oxides (e.g., copper, iron). |

This table compares the two primary formation pathways for polychlorinated dibenzo-p-dioxins. It is important to reiterate that these mechanisms have not been observed for the formation of polyfluorinated dibenzo-p-dioxins in environmental settings. nih.gov

In the study of PCDD formation, the presence and concentration of chlorine are critical factors. Similarly, for the hypothetical formation of PFDDs, the availability of a fluorine source would be essential. Potential sources of fluorine in thermal processes could include the incineration of fluoropolymers (e.g., Teflon), fluorinated pharmaceuticals, and certain pesticides. nih.gov

Process parameters such as temperature, residence time, and the efficiency of air pollution control devices significantly impact dioxin formation. For PCDDs, formation is favored in the cooler parts of a combustion system, and rapid cooling of flue gases through the 200-450°C temperature window is a common strategy to minimize their formation. diva-portal.org However, as previously noted, experiments involving the heating of fluorine-containing materials under conditions favorable for PCDD formation have not resulted in the production of PFDDs. nih.govag.state.mn.us

Atmospheric Formation Processes and Conditions

Once released into the atmosphere, persistent organic pollutants like dioxins can undergo long-range transport. researchgate.net While some chemical transformations can occur in the atmosphere, the primary formation of dioxins happens within thermal processes before emission. Atmospheric processes are more associated with the transport and deposition of these compounds. aaqr.org Dioxins in the atmosphere can exist in the gas phase or adsorbed to particulate matter. Their fate and transport are influenced by factors such as temperature, humidity, and the presence of other atmospheric pollutants. aaqr.org Deposition can occur through both wet (e.g., rain, snow) and dry processes, leading to the contamination of soil, water, and vegetation. researchgate.netaaqr.org There is no available research to suggest that 1,2,4,6,7,9-hexafluorodibenzo-p-dioxin is formed through atmospheric processes.

Environmental Transport, Fate, and Degradation of Polyfluorinated Dibenzo P Dioxins, Including 1,2,4,6,7,9 Hexafluorodibenzo P Dioxin

Photodegradation in Environmental Matrices

Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy. For PFDDs, this process is a critical environmental sink, particularly for congeners present in surface waters or on exposed surfaces. The efficiency and pathways of this degradation are influenced by the structure of the PFDD molecule, the properties of the surrounding environmental matrix, and the characteristics of the incident light.

Direct experimental data on the photolysis kinetics of 1,2,4,6,7,9-hexafluorodibenzo-p-dioxin and other PFDDs are limited in publicly available literature. However, extensive research on their chlorinated analogues, polychlorinated dibenzo-p-dioxins (PCDDs), provides a framework for understanding their likely behavior. Studies on PCDDs demonstrate that photodegradation typically follows pseudo-first-order kinetics. nih.gov

The rate of photolysis is congener-specific and is significantly influenced by the degree of halogenation. For PCDDs, the rate of degradation generally decreases as the number of chlorine atoms increases. nih.govnih.govnih.gov For instance, the direct UV photolysis of 1,2,3,6,7,8-hexachlorodibenzo-p-dioxin (B1198213) (1,2,3,6,7,8-HxCDD) was found to have a reaction rate constant of 0.0666 h⁻¹. nih.gov In contrast, photocatalytic processes can yield much faster degradation, with the rate constant for the same HxCDD congener reaching 0.2474 h⁻¹ in a UV/TiO₂ system. nih.gov It is reasonable to infer that PFDDs exhibit similar trends, with higher-fluorinated congeners degrading more slowly than lower-fluorinated ones.

| Compound | Condition | Rate Constant (k) | Reference |

| 1,2,3,6,7,8-HxCDD | Direct UV Irradiation | 0.0666 h⁻¹ | nih.gov |

| 1,2,3,6,7,8-HxCDD | UV/TiO₂ Photocatalysis | 0.2474 h⁻¹ | nih.gov |

| 2,3,7,8-TCDD | UV/TiO₂ Photocatalysis | 0.3256 h⁻¹ | nih.gov |

| OCDD | UV/TiO₂ Photocatalysis | 5.30 h⁻¹ | nih.gov |

This table presents data for chlorinated analogs (PCDDs) to illustrate general kinetic trends for halogenated dibenzo-p-dioxins. HxCDD = Hexachlorodibenzo-p-dioxin, TCDD = Tetrachlorodibenzo-p-dioxin, OCDD = Octachlorodibenzo-p-dioxin.

The photolytic stability of a PFDD molecule is intrinsically linked to its structure. Key determinants include the number and position of fluorine atoms and the resulting effects on the molecule's electronic properties and bond strengths.

Fluorine Substitution Pattern: The number of fluorine substituents is a primary factor; analogous to PCDDs, it is expected that an increase in fluorination leads to greater photolytic stability. nih.gov The positions of the fluorine atoms are also critical. For halogenated dioxins, reductive dehalogenation has been shown to preferentially occur at longitudinal positions (e.g., 1, 4, 6, 9) over lateral positions (2, 3, 7, 8). nih.gov Furthermore, studies on a wide range of fluorinated organic compounds, such as pesticides and pharmaceuticals, show that the stability of a C-F bond in a photolytic reaction depends heavily on its molecular context (e.g., aromatic vs. aliphatic, electron density of the surrounding structure). acs.orgacs.org Aromatic fluorine (Ar-F) groups can be susceptible to defluorination, whereas trifluoromethyl (-CF₃) groups often exhibit high stability. acs.org

Bond Strengths and Electronic Properties: The carbon-fluorine (C-F) bond is exceptionally strong, which contributes to the general persistence of polyfluorinated compounds. Photodegradation must overcome this bond energy. The process is initiated by the absorption of a photon, promoting the molecule to an excited electronic state. The stability of this excited state and the pathways available for its decay determine the reaction's outcome. The high electronegativity of fluorine alters the electron distribution within the aromatic rings and the ether (C-O-C) linkages. This electronic influence affects the bond dissociation energies throughout the molecule, potentially making the C-O bonds susceptible to cleavage as an alternative degradation pathway to the more energy-intensive C-F bond scission.

The transformation pathways of PFDDs under photolytic conditions dictate the nature of the resulting products. While data for PFDDs are scarce, pathways can be inferred from studies on PCDDs and other fluorinated aromatic compounds.

For PCDDs, the dominant direct photolysis pathway is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, leading to the formation of less-chlorinated dioxins. nih.govnih.gov For example, 1,2,3,6,7,8-HxCDD degrades sequentially to pentachlorodibenzo-p-dioxins (PeCDDs) and then to 2,3,7,8-TCDD. nih.gov

In contrast, for PFDDs, the pathway may differ due to the strength of the C-F bond. While defluorination is a possible outcome for some fluorinated aromatics, it may not be the primary pathway for PFDDs. acs.orgacs.org An alternative and plausible transformation pathway is the cleavage of the ether (C-O) bonds of the dioxin structure. This would break open the central ring, leading to the formation of substituted fluorinated diphenyl ether, catechol, or phenol (B47542) derivatives. This C-O bond cleavage pathway has been observed as the primary route in the photocatalysis of PCDDs, as opposed to the C-Cl cleavage seen in direct photolysis. nih.gov Given the high energy of the C-F bond, it is hypothesized that C-O cleavage could be a more significant pathway for PFDDs even under direct photolysis, potentially limiting the formation of lower-fluorinated PFDD congeners and instead producing ring-opened products.

The environmental medium, or solvent, in which photodegradation occurs has a profound effect on reaction kinetics and mechanisms. nih.govnih.gov Solvent properties can stabilize or destabilize reactants, excited states, and intermediates, thereby altering the degradation pathway. acs.org

Polarity and Dielectric Constant: The rate of photolysis for many organic compounds shows a linear dependence on the solvent's dielectric constant. nih.gov Polar solvents can stabilize polar excited states or charged intermediates, which can accelerate degradation reactions that proceed through such species. nih.govnih.gov

Hydrogen Bonding: Protic solvents capable of hydrogen bonding can specifically interact with functional groups on the solute molecule. nih.gov These interactions can influence the molecule's electronic structure and reactivity in an excited state, sometimes increasing the rate of photoconversion. nih.gov

Viscosity: Solvent viscosity can impact diffusion-controlled processes. In some cases, higher viscosity can suppress the rate of photolysis by hindering the movement of molecules and the quenching of excited states. nih.gov

| Solvent Property | Potential Effect on Photolysis Rate | Mechanism of Influence | Reference |

| Polarity / Dielectric Constant | Increase | Stabilization of polar excited states or charged intermediates, facilitating the reaction pathway. | nih.gov |

| Hydrogen-Bond Donating Ability | Increase | Specific solute-solvent interactions can promote the photochemical conversion process. | nih.gov |

| Hydrogen-Bond Accepting Ability | Decrease | May stabilize the ground state or interact unfavorably with the transition state. | nih.gov |

| Viscosity | Decrease | Suppression of diffusion-controlled processes and quenching of excited states. | nih.gov |

Atmospheric Transformation Mechanisms

PFDDs that partition into the atmosphere in the gas phase are subject to transformation by highly reactive chemical species. The primary oxidant in the troposphere is the hydroxyl radical (•OH), which plays a central role in the atmospheric degradation of a vast number of organic compounds.

The reaction with hydroxyl radicals is expected to be a dominant atmospheric loss process for gas-phase PFDDs, particularly for lower-fluorinated congeners that have higher vapor pressures. acs.org The rate of this reaction determines the atmospheric lifetime of the compound.

The reaction is initiated by the addition of the •OH radical to one of the aromatic rings, forming an OH-adduct. nih.gov For congeners that have hydrogen atoms, the reaction can also proceed via H-atom abstraction, but for highly fluorinated congeners, •OH addition is the key pathway. This initial adduct is unstable and reacts further with atmospheric oxygen (O₂) and nitrogen oxides (NOx), leading to a cascade of reactions that can result in ring cleavage and the formation of various oxidation products. nih.gov

While specific rate constants for 1,2,4,6,7,9-HxDFDD are not available, data from related halogenated compounds can be used to estimate atmospheric lifetimes. The atmospheric lifetime (τ) with respect to •OH oxidation is calculated as τ = 1 / (k_OH × [OH]), where k_OH is the reaction rate constant and [OH] is the average atmospheric concentration of hydroxyl radicals (typically ~2.0 x 10⁶ molecules cm⁻³). nih.govresearchgate.net

| Compound | k_OH (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime (τ) | Reference |

| 1,2,3,4-Tetrachlorodibenzo-p-dioxin | 8.5 x 10⁻¹³ (at 298 K) | ~27 days | acs.org |

| 2,4,4'-Tribromodiphenyl ether (BDE-28) | 1.79 x 10⁻¹² | ~6.7 days | nih.gov |

| N-ethylperfluorobutyramide | 2.50 x 10⁻¹² | ~4.6 days | nih.gov |

This table provides examples of OH radical reaction rate constants and calculated atmospheric lifetimes for related halogenated and fluorinated aromatic compounds to illustrate the potential timescale of PFDD degradation.

The results from these related compounds suggest that the atmospheric lifetimes of PFDDs are likely on the order of days to weeks. This indicates that while they are persistent, they are not indefinitely stable in the atmosphere and can be degraded, though this process may be slow enough to allow for long-range atmospheric transport before degradation or deposition occurs.

Theoretical Investigations of Atmospheric Reaction Pathways and Thermodynamics (e.g., Density Functional Theory calculations)

Theoretical studies are crucial for predicting the atmospheric fate of persistent organic pollutants for which experimental data are limited. Density Functional Theory (DFT) is a powerful computational quantum mechanics method used to investigate molecular structures, energies, and reactivity. nih.govnih.govcmu.edu For compounds like dioxins, DFT calculations can elucidate the thermodynamics and kinetics of atmospheric degradation pathways, primarily their reactions with the hydroxyl (OH) radical, which is the most significant atmospheric oxidant. nih.govacs.org

While studies specifically modeling this compound are not prominent, the methodology has been extensively applied to its chlorinated analogs (PCDDs). acs.org These DFT studies on PCDDs calculate reaction energies, barrier heights, and molecular parameters for reactants, intermediates, products, and transition states. nih.govacs.org The primary gas-phase reaction mechanisms investigated are OH-radical-initiated hydrogen abstraction from the C-H bonds on the aromatic rings and OH addition to the carbon atoms of the rings. acs.orgacs.org By calculating the energy barriers for these different pathways, scientists can predict the most likely reaction and the resulting atmospheric lifetime of the compound. nih.gov For PCDDs, DFT calculations have shown that intramolecular repulsion between chlorine atoms can significantly affect the thermodynamic stability, with highly chlorinated congeners being less stable than previously estimated. acs.org A similar approach would be necessary to determine the specific atmospheric reaction pathways and stability of this compound.

Below is an illustrative table showing the types of thermodynamic and kinetic data that can be obtained from DFT calculations, using chlorinated dioxins as a reference to represent the methodology.

| Parameter | Description | Example Finding for PCDDs |

|---|---|---|

| Enthalpy of Formation (ΔHf) | The change in enthalpy during the formation of 1 mole of the substance from its constituent elements. Indicates molecular stability. | Calculated values for PCDDs range from -52.8 kJ/mol for the parent dibenzo-p-dioxin (B167043) to varied values for chlorinated congeners. researchgate.net |

| Reaction Energy Barrier (Activation Energy) | The minimum energy required to initiate a chemical reaction (e.g., with an OH radical). Higher barriers imply slower reaction rates. | Studies on dibenzofuran (B1670420) (a related compound) show a very high energy barrier for C-O bond cleavage (107 kcal/mol). nih.gov |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). It relates to chemical reactivity and stability. | Fluorination can increase the HOMO-LUMO gap, suggesting a decrease in reactivity towards certain species. numberanalytics.com |

| Rate Constants (kOH) | The proportionality constant relating the rate of a chemical reaction to the concentration of reactants. Used to calculate atmospheric lifetime. | For 1,2,3,4-TCDD, the predicted kOH is 8.5 × 10-13 cm3 s-1 at 298 K. acs.org |

Influence of Fluorine Substitution on Atmospheric Reactivity and Lifetimes

The substitution of hydrogen or chlorine atoms with fluorine on an aromatic compound like dibenzo-p-dioxin has a profound impact on its physicochemical properties and, consequently, its atmospheric fate. numberanalytics.comnih.govacs.org

Electronic Effects : Fluorine is the most electronegative element, causing it to strongly withdraw electron density from the aromatic ring through the sigma bond (inductive effect). numberanalytics.com This effect generally leads to a decrease in the molecule's reactivity towards electrophilic attack, such as by the OH radical. numberanalytics.com While fluorine can also donate electron density through resonance (pi-donation), its inductive effect is typically dominant in influencing reactivity. researchgate.net This suggests that the atmospheric lifetime of a fluorinated dioxin, with respect to OH radical reaction, might be longer than its non-fluorinated parent compound.

Bond Strength : The carbon-fluorine (C-F) bond is exceptionally strong (significantly stronger than C-H, C-C, and C-Cl bonds), which contributes to the high thermal and chemical stability of organofluorine compounds. acs.org This high bond energy makes the molecule more resistant to degradation pathways that involve C-F bond cleavage.

Atmospheric Lifetime : For chlorinated dioxins, the atmospheric lifetime generally increases with the degree of chlorination, largely because the more highly chlorinated congeners are less volatile and adsorb to atmospheric particles, which are removed from the atmosphere more slowly than gases. nih.gov The dominant atmospheric loss process for less-chlorinated, gas-phase PCDDs is reaction with OH radicals, while photolysis and deposition are more important for particle-bound, highly-chlorinated congeners. nih.gov For this compound, its atmospheric lifetime would be determined by its gas/particle partitioning, its rate of reaction with OH radicals (influenced by fluorine's electronic effects), and its photolysis rate. The increased stability conferred by fluorine substitution likely contributes to a long atmospheric lifetime, making it a persistent compound capable of long-range transport. acs.org

| Bond | Average Bond Energy (kJ/mol) |

|---|---|

| C-H | 413 |

| C-C | 348 |

| C-O | 358 |

| C-Cl | 328 |

| C-F | 485 |

Biotic and Abiotic Degradation in Aquatic and Terrestrial Systems

Information specifically detailing the biotic and abiotic degradation of this compound in soil and water is not available in current literature. However, principles derived from studies of related compounds, such as PCDDs and other polyfluorinated substances (PFAS), provide insight into its likely behavior.

Organofluorine compounds are famously recalcitrant to degradation. nih.govnih.gov The strength and stability of the C-F bond make these molecules resistant to both microbial and abiotic breakdown processes that readily degrade other organic pollutants. nih.gov

Biotic Degradation: Microbial degradation of persistent halogenated compounds is often a slow process, and this is particularly true for highly halogenated structures. For PCDDs, biodegradation occurs slowly, and they are considered persistent in the environment. cdc.gov Studies on other polyfluorinated compounds have shown that while they are more prone to microbial attack than perfluoroalkyl substances (which have no C-H bonds), the process is still limited. nih.gov Biodegradation, where it does occur, is often dependent on specific microbial cultures and environmental conditions, such as the presence of fungi in forest soils. nih.gov It is plausible that any microbial degradation of this compound would be extremely slow, making it highly persistent in aquatic and terrestrial ecosystems.

Abiotic Degradation: Abiotic degradation pathways for persistent pollutants in soil and water include photolysis (degradation by sunlight) and reaction with reactive chemical species. Direct photolysis is an important degradation process for chlorinated dioxins. cdc.gov For fluorinated aromatics, this pathway could also be relevant, particularly in surface waters. Other abiotic processes, such as reactions involving reactive oxygen species in zones with fluctuating oxygen levels (oxic-anoxic transition zones), have been investigated for some PFAS precursors. confex.com However, the extreme stability of the aromatic dioxin structure combined with the strength of the C-F bonds suggests that this compound would exhibit very high resistance to abiotic degradation under typical environmental conditions. acs.org

Computational and Theoretical Studies on Polyfluorinated Dibenzo P Dioxins

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are foundational in elucidating the intrinsic properties of polyfluorinated dibenzo-p-dioxins (PFDDs). These computational approaches provide insights into molecular stability, structure, and the underlying mechanisms of their chemical reactions. By modeling these molecules at the electronic level, researchers can predict their behavior without direct experimentation, which is particularly valuable for compounds that are challenging to synthesize or handle.

Density Functional Theory (DFT) Calculations for Energetics and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govyoutube.com It is widely applied to halogenated aromatic compounds to determine their thermodynamic properties, such as total energy, standard enthalpy, and standard free energy. nih.gov For the analogous polychlorinated dibenzo-p-dioxins (PCDDs), DFT calculations, often using methods like B3LYP with a 6-311G** basis set, have been employed to establish the relative stability of different isomers. nih.gov These studies show that the thermodynamic stability of isomers is highly dependent on the substitution pattern of the halogen atoms. nih.gov

While specific DFT energetics data for 1,2,4,6,7,9-hexafluorodibenzo-p-dioxin are not widely published, the principles derived from PCDD studies are applicable. Such calculations for PFDDs would similarly predict the most stable configurations and the energy barriers for conformational changes or reactions. The primary goal of these calculations is to correlate the molecule's energy with its structure, providing a basis for understanding its prevalence and persistence. nih.gov DFT is also instrumental in mapping reaction pathways by calculating the energies of transition states—the high-energy intermediates that govern reaction rates. scispace.com

Table 1: Representative Thermodynamic Properties Calculated for Dioxin Isomers using DFT Note: This table is illustrative of typical data obtained from DFT calculations for halogenated dioxins. Specific values for this compound would require dedicated computational studies.

| Isomer Configuration | Method | Total Energy (Hartree) | Standard Enthalpy (Hartree) | Standard Free Energy (Hartree) |

| Generic TCDD Isomer 1 | B3LYP/6-311G | -2418.123 | -2418.005 | -2418.050 |

| Generic TCDD Isomer 2 | B3LYP/6-311G | -2418.120 | -2418.002 | -2418.047 |

| Generic HxCDD Isomer 1 | B3LYP/6-311G | -3334.567 | -3334.432 | -3334.480 |

| Generic HxCDD Isomer 2 | B3LYP/6-311G | -3334.565 | -3334.430 | -3334.478 |

Predictive Modeling of Environmental Behavior (e.g., photolysis rates, atmospheric oxidation)

Predictive models are critical for assessing the environmental fate and transport of persistent organic pollutants like this compound. These models use theoretical calculations and experimental data to estimate how the compound will behave in the atmosphere and other environmental compartments.

Research on the photolysis of various PFDD congeners in organic solvents has shown that the degradation process follows pseudo-first-order kinetics. acs.org A significant finding is that PFDDs with a higher degree of fluorination tend to photolyze more slowly. acs.org This suggests that congeners like the hexa-fluorinated 1,2,4,6,7,9-isomer would be more persistent under solar radiation than less fluorinated congeners. acs.org The primary degradation pathway during photolysis involves the cleavage of the C-O ether bonds. acs.org

While specific models for the atmospheric oxidation of PFDDs are not well-established, studies on PCDDs provide a useful framework. The atmospheric fate of these compounds is governed by their partitioning between the gas and particle phases and their reaction with atmospheric oxidants like the hydroxyl radical (OH). nih.gov For PCDDs, a significant portion of emissions is transported beyond 100 km from the source, indicating a potential for long-range environmental transport. nih.gov Similar behavior would be expected for PFDDs, although reaction rates may differ due to the higher strength of the C-F bond compared to the C-Cl bond, potentially making PFDDs more resistant to certain atmospheric degradation processes.

Table 2: Photolysis Rate Trends for Polyfluorinated Dibenzo-p-dioxins (PFDDs) Based on findings that higher fluorinated congeners photolyze more slowly. acs.org

| Compound Class | Degree of Fluorination | Relative Photolysis Rate | Key Degradation Pathway |

| Di-FDD | 2 | Highest | C-O Bond Cleavage |

| Tetra-FDD | 4 | High | C-O Bond Cleavage |

| Hexa-FDD | 6 | Medium | C-O Bond Cleavage |

| Octa-FDD | 8 | Low | C-O Bond Cleavage |

Structure-Activity Relationships for Environmental Processes

Structure-activity relationships (SARs) are models that correlate a molecule's chemical structure with a specific outcome, such as its degradation rate. For PFDDs, a key environmental process is photodegradation.

Researchers have successfully developed models that link the photolysis rates of PFDDs to theoretically calculated parameters describing their molecular structure. acs.org These models serve as a quantitative structure-activity relationship (QSAR) for predicting the environmental persistence of these compounds under sunlight. The relationship where higher fluorinated PFDDs exhibit slower photolysis rates is a direct outcome of this structure-activity relationship. acs.org This trend is crucial for prioritizing which PFDD isomers may pose a greater environmental risk due to their longer persistence. While many QSAR models for halogenated dioxins focus on toxicity, these environmental models are vital for understanding their ultimate fate and persistence in ecosystems. consensus.app

Comparative Environmental Behavior and Analytical Considerations of Fluorinated, Chlorinated, and Brominated Dibenzo P Dioxins

Contrasting Formation Characteristics

Halogenated dibenzo-p-dioxins are not intentionally produced but are formed as unintentional byproducts of thermal and industrial processes. cawood.co.ukepa.gov The mechanisms of formation for polychlorinated dibenzo-p-dioxins (PCDDs) and polybrominated dibenzo-p-dioxins (PBDDs) are the most studied, while specific data for polyfluorinated dibenzo-p-dioxins (PFDDs) like 1,2,4,6,7,9-hexafluorodibenzo-p-dioxin remains limited.

Formation of PCDDs and PBDDs typically occurs in two primary temperature ranges:

Homogeneous Gas-Phase Reactions: Occurring at temperatures between 500 and 800°C, this pathway involves the rearrangement of chlorinated or brominated precursors like chlorophenols and chlorobenzenes. unimib.it

Heterogeneous De Novo Synthesis: This catalysed reaction takes place on the surface of fly ash or soot particles at lower temperatures, generally between 200 and 400°C. unimib.it It involves the oxidation and halogenation of the carbon matrix in the presence of a halogen donor. unimib.it

Research indicates that the presence of bromine can lead to higher formation rates compared to chlorine. Studies have shown that the formation rates of PBDDs can be 4-20 times higher than those of PCDDs in the heat exchanger of an incinerator, suggesting that the reaction of brominated phenols is a significant pathway. nih.gov Furthermore, bromine appears to accelerate the concurrent formation of chlorinated compounds. unimib.it

Specific formation characteristics for PFDDs, including the temperatures required for carbon-fluorine (C-F) bond formation in a dioxin structure, are not well-documented in scientific literature. However, the high thermal stability of C-F bonds suggests that their formation pathways might differ significantly from those of their chlorinated and brominated counterparts.

| Characteristic | Fluorinated Dioxins (PFDDs) | Chlorinated Dioxins (PCDDs) | Brominated Dioxins (PBDDs) |

|---|---|---|---|

| Primary Formation Pathways | Data not available | Precursor synthesis, De novo synthesis unimib.it | Precursor synthesis, De novo synthesis nih.gov |

| Typical Temperature Window (°C) | Data not available | 200–400°C (heterogeneous), 500–800°C (homogeneous) unimib.it | Similar to PCDDs, with potentially higher formation rates nih.gov |

| Key Precursors | Data not available | Chlorophenols, Chlorobenzenes unimib.it | Bromophenols, Bromobenzenes nih.gov |

| Relative Formation Rate | Data not available | Baseline | Generally higher than PCDDs unimib.itnih.gov |

Differential Environmental Persistence and Degradation Rates

The persistence of halogenated dioxins in the environment is a key factor in their potential for bioaccumulation and long-range transport. These compounds are known as persistent organic pollutants (POPs) due to their resistance to degradation. epa.gov

Chlorinated Dioxins (PCDDs): PCDDs are exceptionally stable and highly persistent in the environment, with reported half-lives in soil and sediment ranging from months to years. epa.gov Their persistence generally increases with the degree of chlorination. nih.govospar.org The primary degradation pathway in the environment is photolysis, though this process is slow. nih.gov Biodegradation also occurs, but it is a very slow process, especially for the highly chlorinated congeners which are more resistant to microbial attack. ospar.orgcdc.gov

Brominated Dioxins (PBDDs): PBDDs are also considered to be persistent organic pollutants with environmental behavior similar to PCDDs. cawood.co.uk They are lipophilic, not soluble in water, and persist in the environment for many years. cawood.co.uk

Fluorinated Dioxins (PFDDs): Specific data on the environmental persistence, photodegradation rates, atmospheric half-lives, and metabolic elimination of this compound are scarce. However, the strength of the C-F bond, the strongest single bond in organic chemistry, suggests that PFDDs could exhibit extreme persistence, potentially greater than their chlorinated or brominated analogs.

| Parameter | Fluorinated Dioxins (PFDDs) | Chlorinated Dioxins (PCDDs) | Brominated Dioxins (PBDDs) |

|---|---|---|---|

| General Persistence | Expected to be very high (inferred from C-F bond strength) | Highly persistent, long half-lives in soil and sediment epa.govepa.gov | Highly persistent in the environment cawood.co.uk |

| Primary Degradation Pathways | Data not available | Slow photolysis, very slow biodegradation nih.govcdc.gov | Data not available, likely similar to PCDDs |

| Atmospheric Half-Life | Data not available | Lower chlorinated congeners degrade in days; higher congeners are more persistent cdc.gov | Data not available |

| Metabolic Elimination | Data not available | Very slow; half-lives in humans can be several years canada.ca | Data not available |

Variations in Analytical Challenges and Detection Strategies

The analysis of halogenated dioxins is one of the more challenging tasks in environmental chemistry due to the extremely low concentrations at which they occur (parts-per-trillion to parts-per-quadrillion) and the complexity of sample matrices. nih.govtandfonline.com The primary goal is to separate the toxic congeners from hundreds of other, less harmful ones. nih.gov

The standard analytical approach for all halogenated dioxins involves several key steps:

Sample Extraction: Isolating the target compounds from the sample matrix (e.g., soil, air, water, tissue). epa.gov

Sample Cleanup: A multi-step process to remove interfering compounds. This often involves various forms of column chromatography. tandfonline.comfujifilm.com

Instrumental Analysis: Separation and detection, typically using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). tandfonline.comepa.govpsu.edu This combination provides the necessary selectivity and sensitivity to detect and quantify congeners at ultra-trace levels. nih.gov

Chlorinated and Brominated Dioxins: Well-established, validated methods exist for the analysis of PCDDs and PBDDs, such as U.S. EPA Method 1613B (for PCDDs/Fs) and Method TO-9A (for polyhalogenated dioxins/furans in air). epa.govepa.gov A wide range of isotopically labeled internal standards for PCDDs and PBDDs are commercially available, which are crucial for accurate quantification via isotope dilution methods. epa.gov The main challenges remain the rigorous cleanup required to achieve low detection limits and the chromatographic separation of all 2,3,7,8-substituted toxic isomers from other congeners. nih.govpsu.edu

Fluorinated Dioxins: The analytical challenges for PFDDs are significantly greater, primarily due to a lack of established methodologies and, most critically, a lack of commercially available analytical standards, including isotopically labeled standards for specific congeners like this compound. Without these standards, accurate identification and quantification are extremely difficult. While the instrumental techniques (HRGC/HRMS) used for PCDDs would be applicable, the entire analytical method, including extraction efficiency and cleanup procedures, would need to be developed and validated specifically for PFDDs.

| Consideration | Fluorinated Dioxins (PFDDs) | Chlorinated Dioxins (PCDDs) | Brominated Dioxins (PBDDs) |

|---|---|---|---|

| Primary Detection Method | HRGC/HRMS (presumed) | HRGC/HRMS tandfonline.compsu.edu | HRGC/HRMS |

| Established Standard Methods | None widely established | Yes (e.g., U.S. EPA 1613B, 8290A) eurofinsus.com | Yes (e.g., U.S. EPA TO-9A) epa.gov |

| Availability of Analytical Standards | Very limited; a major challenge | Widely available | Available |

| Key Analytical Challenges | Lack of standards, method development and validation required | Ultra-trace detection limits (ppq), isomer separation, complex cleanup nih.govtandfonline.com | Similar to PCDDs, potential for thermal degradation in GC inlet |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting 1,2,4,6,7,9-hexachlorodibenzo-p-dioxin in environmental matrices?

- Methodology : Use high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) following protocols like EPA Method 8290. Isotope dilution with -labeled internal standards is critical for minimizing matrix interference and ensuring recovery corrections. For complex matrices (e.g., soil or sediment), sequential extraction with toluene or non-polar solvents is recommended to avoid artifact formation during heating .

- Key Considerations : Validate spike recovery rates to account for microenvironmental heterogeneity in samples, which can lead to biased results if not homogenized properly .

Q. How does the chlorination pattern of 1,2,4,6,7,9-HxCDD influence its environmental persistence compared to other dioxin congeners?

- Methodology : Compare congener-specific half-lives using soil/water microcosm studies under controlled redox conditions. The peri-chlorinated positions (1,4,6,9) in this congener reduce susceptibility to microbial dechlorination, increasing persistence compared to lateral (2,3,7,8) chlorinated isomers .

- Data Source : Marine sediment studies show peri-chlorinated dioxins dominate in anaerobic environments due to resistance to reductive dechlorination .

Q. What are the challenges in differentiating 1,2,4,6,7,9-HxCDD from co-eluting isomers during GC-MS analysis?

- Methodology : Optimize chromatographic separation using a DB-5MS column with a slow temperature ramp (e.g., 1°C/min) to resolve closely eluting peaks. Confirm identity via isotopic ratio verification (e.g., /) and comparison with certified reference materials .

- Example : The 1,2,4,6,8,9-HxCDD isomer often co-elutes with 1,2,4,6,7,9-HxCDD; resolution requires retention time shifts ≥0.5 minutes .

Q. What toxicity equivalence factor (TEF) is assigned to 1,2,4,6,7,9-HxCDD in human health risk assessments?

- Methodology : Apply the World Health Organization (WHO) TEF framework. Although 1,2,4,6,7,9-HxCDD lacks a lateral (2,3,7,8) chlorine substitution, its TEF is provisional (TEF = 0.0001) due to limited toxicological data. Confirm via aryl hydrocarbon receptor (AhR) activation assays in vitro .

Advanced Research Questions

Q. How do discrepancies in reported toxicity data for 1,2,4,6,7,9-HxCDD arise, and how can they be resolved?

- Analysis : Contradictions stem from (1) inconsistent purity of analytical standards (e.g., co-eluting isomers) and (2) variable bioassay conditions (e.g., cell line sensitivity).

- Resolution :

- Use certified reference materials (CRMs) with ≥98% purity, as commercial standards often contain impurities altering AhR activation profiles .

- Standardize bioassays using Hepa1c1c7 cells with luciferase reporters to quantify AhR binding potency .

Q. What experimental designs are optimal for studying the dechlorination pathways of 1,2,4,6,7,9-HxCDD in anaerobic sediments?

- Methodology :

- Conduct microcosm studies with -labeled HxCDD to track dechlorination products via accelerated solvent extraction (ASE) and HRGC-MS/MS.

- Monitor reductive dechlorination using PCR-based assays targeting Dehalococcoides spp., which preferentially attack peri-chlorinated positions .

Q. How can researchers address uncertainties in quantifying 1,2,4,6,7,9-HxCDD at sub-ppt levels in human serum?

- Methodology :

- Implement a performance-based measurement system (PBMS) to dynamically adjust uncertainty thresholds based on detection limits (e.g., ±30% uncertainty for <1 pg/g).

- Use -labeled internal standards and background subtraction algorithms to correct for baseline noise in HRMS .

- Case Study : Geometric mean serum levels in the U.S. population are <0.5 pg/g lipid weight, necessitating ultrasensitive methods .

Q. What are the implications of 1,2,4,6,7,9-HxCDD’s thermal stability for incineration-based remediation strategies?

- Methodology : Simulate combustion in a tube furnace (≥850°C) with real-time monitoring via Fourier-transform infrared (FTIR) spectroscopy.

- Data : Peri-chlorinated dioxins require higher temperatures (>950°C) for complete decomposition, increasing the risk of incomplete combustion and secondary formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.